4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-10(14-6-15-11(7)12)8-2-4-9(13)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWVXYKPIYXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Hydroxypyrimidines Using Phosphoryl Chloride
A widely used industrial method involves converting hydroxypyrimidine derivatives into chloropyrimidines using phosphoryl chloride (POCl₃) in the presence of a base such as triethylamine or an amine hydrochloride salt. This method is supported by patent literature describing the chlorination of hydroxypyrimidines to yield 4-chloropyrimidines with high purity and yield.
- Reaction conditions: Typically, the hydroxypyrimidine is reacted with POCl₃ at temperatures ranging from room temperature to reflux (40-80 °C).
- Workup: After completion, the reaction mixture is quenched with water or an aqueous base, and the organic layer is isolated and purified.
- Advantages: This method allows selective chlorination at the 4-position and is scalable for industrial production.
Formation of the 4-Chloro-6-(4-fluorophenyl) Substituent via Cross-Coupling
The 6-position aryl substitution with a 4-fluorophenyl group is often introduced through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This involves coupling a halogenated pyrimidine (e.g., 4-chloro-6-halopyrimidine) with 4-fluorophenylboronic acid.
- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
- Bases: Potassium carbonate or sodium carbonate in aqueous or organic solvents.
- Solvents: Mixtures of toluene, dioxane, or DMF.
- Temperature: 80-110 °C under inert atmosphere.
- Outcome: High regioselectivity and good yields of the 6-(4-fluorophenyl) substituted pyrimidines.
Methylation at the 5-Position
The methyl group at C-5 can be introduced by:
- Starting with 5-methyl-substituted pyrimidine precursors.
- Alkylation of 5-position using methylating agents under controlled conditions.
- Using substituted β-dicarbonyl compounds in the pyrimidine ring formation step to incorporate the methyl group directly.
Representative Industrial Synthesis Example
An industrially relevant synthesis of a closely related compound, 4-chloro-6-ethyl-5-fluoropyrimidine, provides insight into reaction conditions applicable to 4-chloro-6-(4-fluorophenyl)-5-methylpyrimidine preparation:
| Step | Reagents & Conditions | Details | Yield & Purity |
|---|---|---|---|
| 1 | 6-ethyl-5-fluoropyrimidin-4(1H)-one + POCl₃ + triethylamine in dichloromethane | POCl₃ added slowly at <35 °C, reflux 3 h at 40-48 °C | 99% yield, 99.6% purity (HPLC) |
| 2 | Workup: Cooling, aqueous extraction, solvent removal | Organic layer washed with water, solvent removed under reduced pressure | Brown liquid product |
This method highlights the use of POCl₃ for chlorination and the importance of controlled temperature and slow reagent addition to optimize yield and purity.
Reaction Scheme Summary
| Stage | Starting Material | Reagent(s) | Conditions | Product |
|---|---|---|---|---|
| Pyrimidine ring formation | β-dicarbonyl compound + amidine | Acid/base catalysts | Heating/reflux | 5-methyl-6-(4-fluorophenyl)pyrimidin-4(1H)-one |
| Chlorination at C-4 | Hydroxypyrimidine intermediate | Phosphoryl chloride (POCl₃) | 25-80 °C, reflux, base present | This compound |
| Cross-coupling (if needed) | 4,6-dichloropyrimidine + 4-fluorophenylboronic acid | Pd catalyst, base | 80-110 °C, inert atmosphere | This compound |
Analytical and Purity Considerations
- Purity: Typically >99% by HPLC.
- Characterization: Confirmed by NMR (¹H, ¹³C), HRMS, and sometimes X-ray crystallography to verify substitution pattern and regiochemistry.
- Safety: Handling of chlorinating agents and halogenated intermediates requires strict safety protocols including use of fume hoods, gloves, and proper waste disposal.
Summary of Key Research Findings
| Reference Type | Key Findings |
|---|---|
| Patent (US5525724A) | Chlorination of hydroxypyrimidines using POCl₃ with amine bases; scalable, high purity yields. |
| Patent (US6255486B1) | Controlled halogenation using phosphorus oxychloride and phosphorus trichloride for related pyrimidines. |
| Scientific literature | Cross-coupling methods (Suzuki) for aryl substitution at C-6; methylation strategies for C-5. |
| Industrial synthesis | Use of triethylamine and POCl₃ in dichloromethane under reflux for chlorination steps. |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study the effects of pyrimidine analogs on cellular processes. It can be employed in assays to investigate enzyme inhibition, DNA synthesis, and other biological activities.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its derivatives may exhibit biological activity against various diseases, making it a valuable compound for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Biological Activity
4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a chloro group at the 4-position, a fluorophenyl group at the 6-position, and a methyl group at the 5-position of the pyrimidine ring. The unique structural characteristics impart specific interactions with biological targets, making it an interesting candidate for drug development.
The molecular formula of this compound is C10H9ClFN2. It appears as a colorless solid and is soluble in water, which facilitates its biological evaluations. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and biological activity, allowing for interactions with various biomolecular targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity.
Anticancer Potential
Studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrimidines similar to this compound have shown cytotoxicity against various cancer cell lines. In vitro assays revealed that certain structural modifications can enhance anticancer activity, with IC50 values indicating effective growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 53.02 |
| Compound B | K562 | 49.85 |
| Compound C | AGS | 26.00 |
These findings suggest that the biological activity of this compound can be further optimized through structural modifications.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Similar pyrimidine derivatives have been shown to suppress COX-2 activity, which is pivotal in inflammatory processes. The reported IC50 values for COX-2 inhibition suggest that these compounds can be as effective as established anti-inflammatory drugs:
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Compound D | 0.04 ± 0.09 |
| Compound E | 0.04 ± 0.02 |
This highlights the potential for developing new anti-inflammatory agents based on the pyrimidine scaffold.
Study on DPP4 Inhibition
A recent study evaluated a series of compounds structurally related to this compound for their DPP4 inhibitory activity, a target for diabetes treatment. The most potent compound in this series exhibited an IC50 value of 9.25 ± 0.57 µM, indicating strong therapeutic potential against diabetes-related complications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that substituents on the phenyl moiety significantly influence biological activity. Electron-withdrawing groups such as chlorine enhance enzyme inhibition compared to electron-donating groups . This information is crucial for guiding future synthetic efforts aimed at optimizing biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
